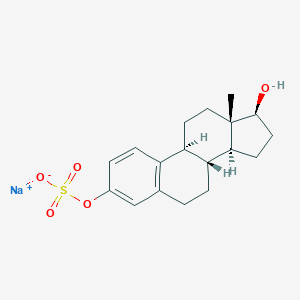

Sodium 17beta-estradiol sulfate

説明

Sodium 17beta-estradiol sulfate, also known as sodium estradiol sulfate, is a natural, endogenous steroid and an estrogen ester. It is a derivative of 17beta-estradiol, a potent estrogen hormone. This compound is biologically inactive but can be converted into estradiol by the enzyme steroid sulfatase, making it a significant reservoir of estradiol in various tissues .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sodium 17beta-estradiol sulfate typically involves the sulfonation of 17beta-estradiol. This process can be achieved by reacting 17beta-estradiol with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure the formation of the sulfate ester .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization and filtration techniques to obtain the final compound in its sodium salt form .

化学反応の分析

Types of Reactions

Sodium 17beta-estradiol sulfate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form 17beta-estradiol and sulfuric acid.

Reduction: It can be reduced to 17beta-estradiol using reducing agents like lithium aluminum hydride.

Oxidation: It can undergo oxidation to form estrone sulfate.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic medium.

Major Products Formed

Hydrolysis: 17beta-estradiol and sulfuric acid.

Reduction: 17beta-estradiol.

Oxidation: Estrone sulfate.

科学的研究の応用

Chemical Properties and Background

Sodium 17beta-estradiol sulfate is a sulfate conjugate of 17beta-estradiol, a natural estrogen. Its molecular formula is , and it plays a crucial role in the metabolism of estrogens within biological systems. The compound is often involved in studies related to hormonal regulation, receptor interactions, and environmental impacts of endocrine disruptors.

Hormone Replacement Therapy (HRT)

Sodium E2 sulfate is utilized in hormone replacement therapy, particularly for postmenopausal women. It helps alleviate symptoms associated with estrogen deficiency, such as hot flashes and vaginal atrophy. Studies have shown that it can improve quality of life by restoring hormonal balance .

Cancer Treatment

Research indicates that this compound may have therapeutic benefits in treating hormone-sensitive cancers, such as breast cancer and prostate cancer. It acts as an estrogen receptor agonist, influencing tumor growth dynamics .

Endocrine Disruption Studies

Sodium E2 sulfate is significant in research concerning endocrine disruption. It is excreted by livestock and can enter the environment, leading to potential impacts on wildlife and human health. Studies have demonstrated that estrogens like sodium E2 sulfate can act as endocrine disruptors when they contaminate water supplies .

Soil Degradation Studies

Research has focused on the degradation pathways of this compound in soil environments. Experiments have shown that it can transform into active estrogenic compounds under specific conditions, raising concerns about its persistence and effects on soil microbiota and plant systems .

Case Study: Effects on Gut Microbiota

A study investigated the effects of sodium E2 sulfate on gut microbiota diversity in animal models. Results indicated that supplementation with this compound altered the microbial composition significantly, which could have implications for gut health and metabolic processes .

Case Study: Vascular Effects

Another research project explored the vascular effects of sodium E2 sulfate in animal models. The findings suggested that it enhances vasorelaxation responses, which are crucial for cardiovascular health, particularly in postmenopausal women .

Data Tables

作用機序

Sodium 17beta-estradiol sulfate exerts its effects by being converted into 17beta-estradiol through the action of steroid sulfatase. The resulting 17beta-estradiol then binds to estrogen receptors (ERα and ERβ) in target cells. This binding leads to the dimerization of the receptors, which translocate to the nucleus and bind to estrogen response elements (ERE) on DNA, altering the transcription of specific genes . This process regulates various physiological functions, including reproductive and cellular growth processes .

類似化合物との比較

Similar Compounds

Estrone sulfate: Another estrogen sulfate ester, which also serves as a reservoir for active estrogens.

Estriol sulfate: A less potent estrogen sulfate ester compared to estradiol sulfate.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives, with higher bioavailability and resistance to metabolism.

Uniqueness

Sodium 17beta-estradiol sulfate is unique due to its high potency as an estrogen precursor and its significant role in maintaining estrogen levels in tissues. Unlike other estrogen sulfates, it has a higher conversion rate to active estradiol, making it a crucial compound in estrogen metabolism .

生物活性

Sodium 17beta-estradiol sulfate (E2S) is a sulfate ester of the potent estrogen 17beta-estradiol. Although E2S itself is biologically inactive, it plays a crucial role in estrogen metabolism and signaling through its conversion to estradiol by steroid sulfatase. This article explores the biological activity of E2S, its metabolic pathways, and its implications in various physiological and pathological contexts.

Metabolism and Conversion

E2S is formed through the sulfation of estradiol, primarily in the liver, and exists in a dynamic equilibrium with estradiol and estrone sulfate (E1S) in various tissues. The conversion of E2S back to estradiol is facilitated by steroid sulfatase, which is expressed in several tissues, including the breast, liver, and brain. This conversion is significant because it allows E2S to act as a reservoir for estradiol, particularly in tissues where estrogen action is required but estradiol levels are low .

Biological Functions

Estrogenic Activity:

Although E2S does not bind effectively to estrogen receptors (ERs), it can influence estrogen signaling indirectly. Research indicates that E2S inhibits glutathione S-transferase (GST), an enzyme that typically inactivates estradiol by conjugation. By inhibiting GST, E2S may enhance the bioavailability of estradiol, thereby indirectly promoting estrogenic effects .

Impact on Reproductive Health:

E2S has been shown to affect reproductive functions significantly. In clinical studies involving women, administration of E2S at doses as low as 5 mg/day resulted in ovulation inhibition in 89% of cycles observed . This suggests that E2S can modulate reproductive hormone levels effectively.

Vascular Effects:

Recent studies have demonstrated that E2S can enhance vasorelaxation responses in vascular tissues. For instance, exposure to physiological concentrations of estradiol (including its sulfate form) improved endothelium-dependent relaxation in porcine coronary arteries. This effect was independent of classical ER pathways, suggesting alternative mechanisms at play .

Case Study 1: Estradiol Sulfate and Fetal Development

A study involving ovine fetal plasma indicated that sulfoconjugated estrogens like E2S are present in high concentrations during late gestation. Infusions of estradiol-3-sulfate into fetal sheep increased activity within the hypothalamus-pituitary-adrenal (HPA) axis, suggesting that E2S plays a role in fetal endocrine regulation .

Case Study 2: Colonic Health

In a study examining colonic permeability and inflammation, treatment with estradiol (and by extension its sulfate form) showed potential protective effects against inflammation-induced damage in the colon. This was assessed through various biochemical markers indicating tight junction integrity and inflammatory response .

Comparative Analysis

The following table summarizes the biological activity and characteristics of this compound compared to other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Indirectly enhances estrogen signaling via GST inhibition | Acts as a reservoir for estradiol |

| Estrone Sulfate | Higher serum levels than E2S; converted to estrone | Predominantly found post-estradiol administration |

| Estradiol | Directly binds to ERs; potent estrogenic effects | Influences reproductive functions directly |

| Dehydroepiandrosterone Sulfate | Precursor to androgens; involved in metabolic pathways | Plays a role in androgen synthesis |

特性

IUPAC Name |

sodium;[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJQCTISQYSLPF-CMZLOHJFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964483 | |

| Record name | Sodium 17-hydroxyestra-1(10),2,4-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4999-79-5 | |

| Record name | Estradiol-3-sulfate, sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004999795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 17-hydroxyestra-1(10),2,4-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17b)-, 3-(hydrogen sulfate), sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 17.BETA.-ESTRADIOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM8TR56GZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。